2-Methyl-3-(2-nitrophenyl)-2-propenoic acid

説明

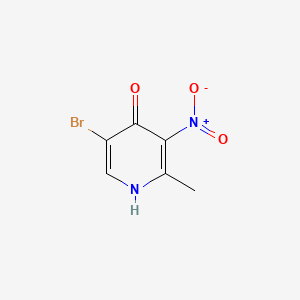

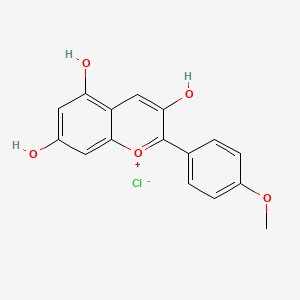

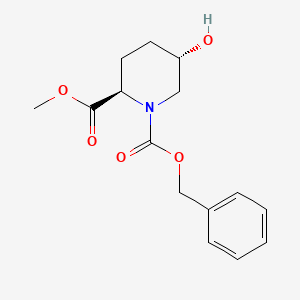

“2-Methyl-3-(2-nitrophenyl)-2-propenoic acid” is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group . It is an important reagent for many organic reactions .

Synthesis Analysis

The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation is a key step in the synthesis process .Molecular Structure Analysis

The molecular structure of “2-Methyl-3-(2-nitrophenyl)-2-propenoic acid” is characterized by the presence of a phenyl functional group, a carboxylic acid functional group, and a nitro functional group .Chemical Reactions Analysis

The chemical reactions involving “2-Methyl-3-(2-nitrophenyl)-2-propenoic acid” are diverse, owing to the presence of multiple reactive sites in its structure . The electron-rich aromatic framework of this compound allows it to be utilized in several kinds of organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-3-(2-nitrophenyl)-2-propenoic acid” are influenced by its molecular structure . The presence of a phenyl functional group, a carboxylic acid functional group, and a nitro functional group contributes to its reactivity .Safety and Hazards

将来の方向性

The future directions in the research of “2-Methyl-3-(2-nitrophenyl)-2-propenoic acid” could involve the development of efficient synthetic strategies for producing this compound . This would comply with the principles of Green Chemistry and contribute to the rapid synthesis of versatile biologically relevant heterocycles .

特性

IUPAC Name |

2-methyl-3-(2-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-7(10(12)13)6-8-4-2-3-5-9(8)11(14)15/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKIDCQRPLWBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(2-nitrophenyl)-2-propenoic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Benzyloxy)phenyl]-5-methoxypyridine](/img/structure/B595490.png)

![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B595492.png)